(4E)-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one is a complex organic compound that belongs to the class of diazenyl pyrazoles This compound is characterized by its unique structure, which includes a diazenyl group (-N=N-) attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 3,4-dichloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dichlorophenyl)piperazine-1-yl derivatives: These compounds share structural similarities and exhibit comparable biological activities.
2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine:
Uniqueness
4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one stands out due to its unique combination of diazenyl and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N4O |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)diazenyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14Cl2N4O/c1-10-5-3-4-6-15(10)23-17(24)16(11(2)22-23)21-20-12-7-8-13(18)14(19)9-12/h3-9,22H,1-2H3 |
InChI Key |
UQWPRKOIEWGURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)N=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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